ent-Benazepril
Overview
Description
ent-Benazepril: is a stereoisomer of benazepril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension, heart failure, and chronic kidney disease . Benazepril is a prodrug that is converted into its active form, benazeprilat, in the liver . The compound is known for its ability to inhibit the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor .
Scientific Research Applications
ent-Benazepril has a wide range of applications in scientific research:
Chemistry: Used in the study of ACE inhibitors and their synthesis.
Biology: Investigated for its effects on the renin-angiotensin system.
Medicine: Used in the treatment of hypertension, heart failure, and chronic kidney disease.
Industry: Employed in the production of pharmaceuticals and as a reference standard for quality control.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ent-benazepril involves several steps, including the use of convertible isocyanides in an Ugi three-component reaction . This reaction combines an amine, a carbonyl compound, and an isocyanide to form α-amino amides . The key step involves the trifluoroacetic acid-mediated hydrolysis of secondary amides followed by esterification to form the corresponding ethyl ester .
Industrial Production Methods: Industrial production of benazepril typically involves the use of advanced intermediates like L-Homophenylalanine ethyl ester and critical asymmetric Aza-Michael reactions . These methods ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: ent-Benazepril undergoes various chemical reactions, including:
Oxidation: Conversion to benazeprilat, its active form.
Hydrolysis: Ester hydrolysis to form the active metabolite.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Requires esterases for hydrolysis.
Hydrolysis: Trifluoroacetic acid for hydrolysis of secondary amides.
Substitution: Various reagents depending on the specific functional group being replaced.
Major Products:
Benazeprilat: The active form of benazepril.
Ethyl Ester: Intermediate products during synthesis.
Mechanism of Action
ent-Benazepril, like benazepril, is a prodrug that is converted into its active form, benazeprilat, in the liver . Benazeprilat competes with angiotensin I for binding at the angiotensin-converting enzyme, blocking the conversion of angiotensin I to angiotensin II . This inhibition results in decreased plasma levels of angiotensin II, leading to vasodilation and reduced blood pressure .
Comparison with Similar Compounds
Lisinopril: Another ACE inhibitor used for hypertension and heart failure.
Quinapril: Similar in structure and function to benazepril.
Enalapril: Also an ACE inhibitor with similar applications.
Uniqueness: ent-Benazepril is unique due to its specific stereochemistry, which may result in different pharmacokinetic and pharmacodynamic properties compared to its enantiomers . This uniqueness can influence its efficacy and safety profile in clinical applications .
Properties
CAS No. |
98626-50-7 |
---|---|
Molecular Formula |
C24H28N2O5 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-[3-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid |
InChI |
InChI=1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28) |
InChI Key |
XPCFTKFZXHTYIP-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O |
SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O |
131064-75-0 | |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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